3,5-Diphenylpyridine

Beschreibung

Overview of 3,5-Diphenylpyridine as a Research Subject

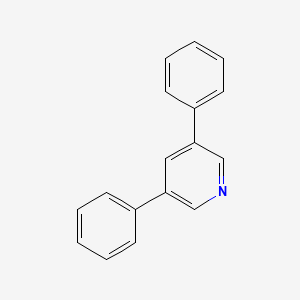

This compound is a chemical compound characterized by a central pyridine (B92270) ring substituted with two phenyl groups at the 3 and 5 positions. Its unique structural and electronic properties have made it a versatile building block in the synthesis of more complex molecules. Researchers are actively investigating its potential in the development of new pharmaceuticals, advanced materials, and novel organic synthesis methodologies. The presence of both the electron-deficient pyridine ring and the electron-rich phenyl groups imparts a distinct reactivity and functionality to the molecule, making it a subject of considerable interest in contemporary chemical research.

Historical Context of Pyridine Chemistry and Diphenylpyridine Derivatives

The study of pyridine and its derivatives has a rich history dating back to the 19th century. Pyridine was first isolated from bone tar in 1849 by the Scottish chemist Thomas Anderson. The elucidation of its aromatic structure, analogous to benzene, was a significant milestone in the field of heterocyclic chemistry.

Key developments in pyridine synthesis, such as the Hantzsch pyridine synthesis discovered by Arthur Rudolf Hantzsch in 1881 and the Chichibabin pyridine synthesis developed by Aleksei Chichibabin in 1924, paved the way for the preparation of a vast array of substituted pyridines. These foundational methods enabled chemists to systematically explore the structure-activity relationships of pyridine derivatives.

The synthesis of diphenylpyridine derivatives, including the 3,5-isomer, became more accessible with the advent of modern cross-coupling reactions, particularly palladium-catalyzed methods like the Suzuki coupling. These powerful synthetic tools have allowed for the efficient construction of the carbon-carbon bonds necessary to attach phenyl groups to the pyridine core, fueling further research into their properties and applications.

Significance and Research Trends of this compound

The significance of this compound in current research stems from its utility as a versatile scaffold. In medicinal chemistry, the this compound core is being explored for the development of novel therapeutic agents. For instance, derivatives of this compound have been investigated for their potential as DNA intercalating agents and for their cytotoxic activity against tumor cells. chemeo.com Furthermore, 3,5-disubstituted pyridine derivatives have shown promise as potent agents against drug-resistant Mycobacterium tuberculosis.

In the realm of materials science, the rigid and aromatic nature of this compound makes it an attractive component for the design of organic electronic materials. Researchers are exploring its use in the development of organic light-emitting diodes (OLEDs) and as a building block for metal-organic frameworks (MOFs), which have potential applications in gas storage and catalysis.

Current research trends indicate a growing interest in the functionalization of the this compound core to fine-tune its electronic and photophysical properties. The development of more efficient and sustainable synthetic methods for its preparation and derivatization is also an active area of investigation. The exploration of its coordination chemistry and the synthesis of novel ligands for catalysis are further expanding the scope of its applications.

Interactive Data Tables

Below are interactive tables summarizing key physicochemical and spectroscopic data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₇H₁₃N |

| Molecular Weight | 231.29 g/mol |

| CAS Number | 92-07-9 |

| Appearance | Solid |

| Melting Point | 137-139 °C |

| Boiling Point | 405.6 °C at 760 mmHg |

| Solubility | Soluble in organic solvents |

Table 2: Spectroscopic Data of this compound

| Spectroscopy Type | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.85 (d, J = 2.0 Hz, 2H), 7.95 (t, J = 2.0 Hz, 1H), 7.65 (dd, J = 8.0, 1.2 Hz, 4H), 7.48 (t, J = 7.6 Hz, 4H), 7.40 (t, J = 7.2 Hz, 2H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 148.2, 138.3, 135.2, 134.0, 129.2, 128.5, 127.3 |

| Mass Spectrum (EI) | m/z 231 (M⁺) |

| Infrared (IR) | Major peaks around 3050, 1580, 1470, 760, 690 cm⁻¹ |

Acid-Promoted Cycloaddition of Acryloyl Azides

A notable approach for the synthesis of 3,5-disubstituted pyridines, including this compound, involves the acid-promoted cycloaddition of acryloyl azides. This method leverages the Curtius rearrangement of acryloyl azides, followed by a trimolecular condensation.

Trimolecular Condensation Approaches

This strategy typically employs acetic acid as the catalyst to promote the trimolecular condensation of acryloyl azides. The reaction proceeds through the in-situ generation of reactive intermediates that assemble to form the pyridine ring. Research indicates that this method is a convenient route to symmetric 3,5-disubstituted pyridines researchgate.netnih.govresearchgate.netthieme-connect.de. The general process involves acryloyl azides undergoing a Curtius rearrangement, leading to the formation of isocyanates, which then participate in a cycloaddition reaction. This pathway can be viewed as a Chichibabin-type condensation thieme-connect.de.

Role of Substituents and Solvents in Yield

The efficiency and yield of the acid-promoted cycloaddition of acryloyl azides are significantly influenced by the nature of the substituents on the acryloyl azide (B81097) and the choice of solvent. Studies have shown that the reactivity of this cycloaddition increases with the presence of aryl groups, such as phenyl and pyridinyl substituents, on the double bond of the acryloyl azide researchgate.netnih.govresearchgate.netthieme-connect.de. Furthermore, the specific solvent employed plays a crucial role in optimizing the yield of the desired pyridine product researchgate.netnih.govresearchgate.netthieme-connect.de. For instance, the use of acetic acid as both a reagent and solvent, or in combination with other solvents, has been reported for these transformations researchgate.netnih.govthieme-connect.de.

Base-Promoted Alkyne Annulation with Benzamides

Another significant pathway for constructing the 3,5-diarylpyridine core involves base-promoted annulation reactions utilizing alkynes and benzamides. This approach offers a direct route to diarylpyridines, often in a single synthetic operation.

One-Pot Procedures for 3,5-Diaryl Pyridines

A highly efficient and straightforward one-pot procedure for the synthesis of 3,5-diaryl pyridines has been developed using aromatic terminal alkynes and benzamides as the nitrogen source, catalyzed by bases such as cesium carbonate (Cs₂CO₃) in solvents like sulfolane (B150427) mdpi.comnih.gov. This method represents a novel transformation of alkynes and highlights a new utility for benzamides in organic synthesis mdpi.comnih.gov. The reaction typically involves the base-promoted addition of benzamides to terminal alkynes, forming an enamine intermediate. This intermediate then undergoes cycloaddition with multiple alkyne units to construct the pyridine ring mdpi.com. Notably, this protocol operates under transition-metal-free conditions and yields the desired 3,5-diaryl pyridines with high chemoselectivity mdpi.comnih.gov. The formation of 1,3-diaryl propenes as by-products also accompanies the pyridine synthesis mdpi.com.

Cyclocondensation Mechanisms

The mechanism for the base-promoted annulation of alkynes with benzamides to form pyridine rings is understood to involve a formal [2+2+1+1] cyclocondensation mdpi.comnih.gov. The process begins with the addition of benzamide (B126) to a terminal alkyne, catalyzed by a base, to form an enamine intermediate. This enamine can then be deprotonated to an amide anion, which subsequently undergoes cycloaddition with three alkyne molecules. This leads to the formation of a nitrogen-heterocyclohexadiene intermediate. Under the reaction conditions, particularly in the presence of a small amount of water, this intermediate is proposed to convert into the 3,5-diaryl pyridine. The reaction highlights the role of the alkyne as a carbon source and the benzamide as the nitrogen source mdpi.com.

Novel and Emerging Synthetic Strategies

Beyond the established methods, ongoing research continues to explore novel and efficient strategies for synthesizing this compound and its derivatives. These emerging approaches often focus on improving atom economy, reducing reaction steps, employing greener conditions, or enabling access to more complex structures.

One such area involves transition-metal-catalyzed reactions. For instance, copper-catalyzed cascade reactions have been reported for the synthesis of 3,5-diarylpyridines from acetaldehydes and simple nitrogen donors, proceeding through Chichibabin-type cyclization, C(sp³)–C(sp³) cleavage, and aerobic oxidation thieme-connect.deacs.org. These methods often utilize readily available starting materials and can offer high selectivity thieme-connect.deacs.org.

Other emerging strategies include the use of iron-mediated one-pot synthesis from β-nitrostyrenes, which involves the reduction of the nitro group, in-situ imine formation, followed by trimolecular condensation and debenzylative aromatization nih.gov. This method has proven effective for synthesizing symmetrical and unsymmetrical 3,5-diarylpyridines with good to excellent yields nih.gov.

Furthermore, research into direct C-H functionalization of pyridines, while often targeting 2,6-diarylpyridines, showcases advancements in pyridine ring modification that could inspire future routes to 3,5-disubstituted analogs nih.govacs.org. The development of metal-free conditions and the application of techniques like ultrasonic irradiation and grindstone technology also represent efforts towards greener and more efficient synthetic protocols for pyridine derivatives psu.edu.

Synthetic Methodologies for this compound

This article details the primary synthetic methodologies employed for the preparation of this compound, focusing on advanced catalytic approaches and regioselective functionalization techniques.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3,5-diphenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N/c1-3-7-14(8-4-1)16-11-17(13-18-12-16)15-9-5-2-6-10-15/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCJOMHSIIOWCPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CN=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30238814 | |

| Record name | 3,5-Diphenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30238814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92-07-9 | |

| Record name | 3,5-Diphenylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Diphenylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Diphenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30238814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-diphenylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.931 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,5 Diphenylpyridine

Advanced Catalytic Approaches (e.g., Copper Catalysis for Imine Transfer)

A key advancement in the synthesis of pyridine (B92270) derivatives, including 3,5-diarylpyridines, involves copper-catalyzed reactions that utilize in situ generated imines. This strategy leverages the reactivity of alkyl azides, which, under copper catalysis and in the presence of specific ligands, can form N-unsubstituted imines. These transient imine intermediates are then trapped and cyclized to construct the pyridine ring system. This approach often involves a three-component dehydrogenative condensation or an abnormal Chichibabin pyridine synthesis pathway researchgate.netnih.govnih.govresearchgate.net.

The use of copper salts, such as copper(I) iodide (CuI) or copper(II) acetate (B1210297) (Cu(OAc)₂), in conjunction with a customized phenanthroline-based ligand (L1*) has proven effective in mediating these transformations researchgate.netnih.govnih.govresearchgate.net. This catalytic system facilitates the formation of the pyridine core with aryl substituents precisely positioned at the 3 and 5 positions, thereby providing access to 3,5-diarylpyridines. This methodology offers a more direct route compared to traditional multi-step syntheses and has been reported to yield the desired products in good to excellent yields researchgate.net.

Table 1: Copper-Catalyzed Imine Transfer for Pyridine Synthesis

| Method Description | Copper Source | Ligand | Substrates (General) | Key Reaction Steps | Target Product Class | Yield (General) | Citation(s) |

| Copper-mediated in situ generation of N-unsubstituted imines from alkyl azides, followed by trapping and cyclization. | CuI, Cu(OAc)₂, etc. | Customized Phenanthroline-based (L1*) | Alkyl azides | Imine formation → Three-component dehydrogenative condensation / Abnormal Chichibabin pyridine synthesis | 3,5-Diarylpyridines, Indoles | Good to excellent | researchgate.netnih.govnih.govresearchgate.net |

Regioselective Functionalization Techniques

Achieving precise control over the placement of substituents on the pyridine ring is crucial for synthesizing specific isomers like 3,5-diphenylpyridine. Several regioselective functionalization techniques have been developed, with palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, being a prominent method.

The Suzuki-Miyaura cross-coupling reaction enables the formation of carbon-carbon bonds between organoboron compounds and organohalides. For the synthesis of 3,5-diarylpyridines, this typically involves the coupling of a dihalogenated pyridine precursor, such as 3,5-dibromopyridine (B18299) or its derivatives, with appropriate arylboronic acids researchgate.netbeilstein-journals.org. For example, the synthesis of 3,5-diaryl-2,4,6-trimethylpyridines has been successfully accomplished by coupling 3,5-dibromo-2,4,6-trimethylpyridine (B189553) with various arylboronic acids using palladium catalysts (e.g., Pd(OAc)₂, PdCl₂) and ligands (e.g., BINAP, Ad2BnP) in the presence of a base (e.g., K₃PO₄, K₂CO₃) and suitable solvents (e.g., toluene (B28343), THF) beilstein-journals.org. This method has demonstrated high yields, with up to 96% reported for the coupling with phenylboronic acid beilstein-journals.org. The direct synthesis of this compound has also been reported via Suzuki-Miyaura methodology utilizing palladium catalysis researchgate.net. This technique offers versatility, allowing for the construction of both symmetrically and unsymmetrically substituted diarylpyridines with controlled regiochemistry beilstein-journals.orgacs.org.

Other catalytic strategies, such as electrochemical annulation of alkynes and nitriles, are also being explored for the regioselective synthesis of diarylpyridines, although specific applications for the 3,5-isomer may vary nih.gov.

Table 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for 3,5-Diarylpyridine Synthesis

| Method Description | Pyridine Precursor (Halogenated) | Coupling Partner (Boronic Acid) | Palladium Catalyst | Ligand (Example) | Base (Example) | Solvent (Example) | Yield (Example) | Citation(s) |

| Suzuki-Miyaura cross-coupling for diarylpyridine synthesis. | 3,5-Dibromopyridine derivatives | Arylboronic acids | Pd(OAc)₂, PdCl₂ | BINAP, Ad2BnP | K₃PO₄, K₂CO₃ | Toluene, THF | Up to 96% beilstein-journals.org | researchgate.netbeilstein-journals.orgacs.orgresearchgate.net |

| Synthesis of 3,5-diphenylpyridines via Suzuki-Miyaura methodology. | Not specified | Phenylboronic acid | Palladium catalyst | Not specified | Not specified | Not specified | Not specified | researchgate.net |

| Electrochemical [2+2+2] annulation of alkynes and nitriles for regioselective diarylpyridine synthesis (e.g., 3,6-). | Alkynes, Nitriles | Various | Not applicable | Not applicable | Not applicable | Not applicable | Not specified | nih.gov |

Compound List:

this compound

Advanced Spectroscopic and Structural Characterization in Research

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties

UV-Vis spectroscopy is a crucial technique for understanding the electronic structure and photophysical behavior of molecules like 3,5-Diphenylpyridine. It probes the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule.

Electronic Transitions and Absorption Characteristics

The absorption spectra of this compound derivatives typically exhibit two main absorption bands. The first band is generally observed in the UV-C range, between 220–280 nm, and the second band appears in the UV-B range, above 300 nm nih.gov. Theoretical calculations, such as those employing Density Functional Theory (DFT) and time-dependent DFT (TD-DFT), are often used to assign these absorption bands to specific electronic transitions. For many organic molecules, including pyridine (B92270) derivatives, the shorter wavelength bands are attributed to π→π* transitions, while longer wavelength bands can be assigned to n→π* transitions nih.govshu.ac.uk. The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is a key parameter derived from these calculations, influencing the absorption wavelengths niscpr.res.in. For this compound derivatives, the HOMO-LUMO energy gap can range from approximately 6.9 eV to 8.8 eV, indicating good chemical stability niscpr.res.in. The absorption wavelength generally increases with larger energy gaps, suggesting that modifications to the phenyl rings can tune these electronic transitions niscpr.res.in.

Fluorescence Emission and Environmental Polarity Effects

The photoluminescence properties of this compound and its derivatives are also of significant interest. Fluorescence emission occurs when a molecule absorbs light and then re-emits light at a longer wavelength. The position and intensity of this emission can be sensitive to the surrounding environment, a phenomenon known as solvatochromism rsc.orgresearchgate.net. For some 2,6-diphenylpyridine (B1197909) derivatives with electron-donating substituents, the fluorescence emission spectra show a positive solvatochromic effect, meaning the emission wavelength shifts to longer wavelengths as the solvent polarity increases mdpi.com. This behavior is often linked to changes in molecular conformation and excited-state relaxation in different solvents rsc.orgresearchgate.net. The fluorescence quantum yield, a measure of the efficiency of fluorescence, can also be influenced by solvent polarity and specific solute-solvent interactions mdpi.com.

Metal-to-Ligand and Intra-Ligand Charge Transfer Characteristics

In the context of coordination chemistry and materials science, this compound derivatives can act as ligands for metal ions. When coordinated to a metal, charge transfer processes can occur, significantly influencing the photophysical properties. Metal-to-ligand charge transfer (MLCT) involves the excitation of an electron from a metal-centered orbital to a ligand-centered orbital, while intra-ligand charge transfer (ILCT) or intra-ligand π-π* transitions occur within the ligand itself mdpi.comresearchgate.netwikipedia.orglibretexts.orglibretexts.org. These charge transfer states are often responsible for luminescence and can be tuned by modifying the electronic properties of both the metal and the ligand mdpi.comresearchgate.netacs.org. For instance, in some gold(III) complexes incorporating diphenylpyridine moieties, the excited states can have significant ligand-to-ligand charge transfer (LLCT) character, which can affect non-radiative decay rates and emission properties researchgate.netnih.gov. The presence of π-conjugation and specific substituents on the phenyl rings can influence the nature and energy of these charge transfer states niscpr.res.innih.gov.

Other Advanced Spectroscopic Techniques

Beyond UV-Vis spectroscopy, other advanced techniques provide essential information about the structure and composition of this compound.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions uni-saarland.desavemyexams.comlibretexts.org. Electron ionization (EI) is a common method, which often leads to fragmentation of the molecule. The molecular ion peak (M+) represents the intact molecule that has lost an electron and provides the molecular mass. Fragmentation patterns, which are characteristic breakdowns of the molecule, offer crucial insights into its structure uni-saarland.desavemyexams.com. For example, specific fragment ions can be indicative of particular functional groups or structural motifs within the molecule.

Infrared (IR) Spectroscopy: Infrared spectroscopy probes the vibrational modes of a molecule. When a molecule absorbs IR radiation, its bonds stretch or bend at specific frequencies, which are characteristic of the functional groups present vscht.czlibretexts.orgtanta.edu.eg. For this compound, IR spectroscopy can identify characteristic vibrations associated with the pyridine ring, C-H stretching in aromatic rings, and C=C stretching within the aromatic systems vscht.czphyschemres.org. The region between 1450 and 600 cm⁻¹ is known as the "fingerprint region" due to the unique complex absorption patterns that can help identify a specific compound vscht.czmsu.edu. For example, aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while C=C stretching in aromatic rings is observed around 1600 cm⁻¹ vscht.cz.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as molecules. mdpi.com It is frequently employed to study diphenylpyridine isomers, providing a balance between accuracy and computational cost. up.ptnih.gov DFT calculations are instrumental in optimizing molecular geometries and predicting a wide array of molecular properties. faccts.denih.gov

Geometry Optimization and Energetic Analysis

Geometry optimization is a fundamental computational step to find the lowest energy arrangement of atoms in a molecule. faccts.degaussian.com For 3,5-Diphenylpyridine and its derivatives, DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are used to perform these optimizations. up.pt This process yields crucial data on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure. researchgate.net

Energetic analysis, performed concurrently, provides insights into the molecule's stability. up.pt For instance, studies on diphenylpyridine isomers have used DFT to assess their relative energetic stabilities in the gaseous phase. nih.gov These computational results can then be compared with experimental data obtained from techniques like static-bomb combustion calorimetry to validate the theoretical models. nih.gov

Table 1: Selected Optimized Geometric Parameters for a this compound Derivative Note: This table presents data for a related compound, 3,5-dimethyl-2,6-diphenylpyridine, as a representative example of geometric parameters obtained through DFT calculations.

| Parameter | Bond/Angle | Value (wB97XD/Def2TZVPP) |

|---|---|---|

| Bond Lengths (Å) | C2-N1 | 1.3295 |

| C2-C16 | 1.4880 | |

| Bond Angles (°) | C6-N1-C2 | 118.0 |

| N1-C2-C3 | 123.5 | |

| Dihedral Angles (°) | C3-C2-C16-C17 | -125.6 |

| N1-C2-C16-C21 | -124.8 |

Data sourced from a study on 3,5-dimethyl-2,6-diphenylpyridine. researchgate.net

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). physchemres.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. physchemres.orgossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical stability and reactivity. researchgate.netresearchgate.net A smaller gap generally indicates higher chemical reactivity and a greater tendency for polarization. researchgate.net

For derivatives of diphenylpyridine, DFT calculations have shown that the HOMO and LUMO electron densities are often distributed across the pyridine (B92270) and the two phenyl rings. researchgate.net The HOMO-LUMO energy gap can be influenced by substituents on the phenyl rings. researchgate.net For example, studies on related structures have shown that the energy gap can range from 6.9470 to 8.8026 eV, indicating significant chemical stability. researchgate.netniscair.res.in

Table 2: Frontier Orbital Energies and Energy Gap for a Diphenylpyridine Derivative Note: This table presents data for a related compound, 3,5-dimethyl-2,6-diphenylpyridine, as a representative example.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -8.10 |

| ELUMO | 0.70 |

| Energy Gap (ΔE) | 8.80 |

Data sourced from a study on 3,5-dimethyl-2,6-diphenylpyridine. researchgate.net

Aromaticity Assessment (e.g., NICS values)

Aromaticity is a key concept in chemistry that describes the enhanced stability of cyclic, planar molecules with a delocalized π-electron system. masterorganicchemistry.com Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to quantify the aromaticity of a ring system. numberanalytics.comgithub.io It involves calculating the magnetic shielding at the center of a ring; negative NICS values are indicative of aromatic character, while positive values suggest anti-aromaticity. numberanalytics.com

For the diphenylpyridine isomers, NICS calculations have been performed to understand the aromaticity of the central pyridine ring. nih.govresearchgate.net These calculations are typically carried out using DFT methods, such as B3LYP with the 6-311G++(d,p) basis set. nih.govresearchgate.net The results help in correlating the structural and energetic properties of the isomers with the electronic delocalization in the pyridine core. up.pt

Global Reactivity Descriptors (e.g., Ionization Potential, Electron Affinity)

Global reactivity descriptors, derived from conceptual DFT, provide quantitative measures of a molecule's reactivity. hackernoon.com These parameters are calculated using the energies of the HOMO and LUMO. niscair.res.inniscpr.res.in Key descriptors include:

Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -EHOMO. hackernoon.com

Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -ELUMO. hackernoon.com

Electronegativity (χ): The tendency of a molecule to attract electrons. hackernoon.com

Chemical Hardness (η): A measure of resistance to change in electron distribution; higher hardness implies greater stability. hackernoon.comirjweb.com

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized. researchgate.nethackernoon.com

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. hackernoon.comekb.eg

These descriptors have been calculated for derivatives of diphenylpyridine to analyze their chemical behavior and stability. researchgate.netniscpr.res.inresearchgate.net

Table 3: Calculated Global Reactivity Descriptors for a Diphenylpyridine Derivative (in eV) Note: This table presents data for a related compound, 3,5-dimethyl-2,6-diphenylpyridine, as a representative example.

| Descriptor | Symbol | Value (eV) |

|---|---|---|

| Ionization Potential | I | 8.10 |

| Electron Affinity | A | -0.70 |

| Electronegativity | χ | 3.70 |

| Chemical Potential | µ | -3.70 |

| Chemical Hardness | η | 4.40 |

| Chemical Softness | S | 0.23 |

| Electrophilicity Index | ω | 1.55 |

Data sourced from a study on 3,5-dimethyl-2,6-diphenylpyridine. researchgate.net

Møller-Plesset Perturbation Theory (MP2)

Møller-Plesset perturbation theory (MP) is a post-Hartree-Fock method used to include electron correlation effects, which are neglected in the simpler Hartree-Fock theory. wikipedia.orgsmu.edu The second-order level, MP2, is a common choice for improving the accuracy of energetic calculations for small to medium-sized molecules. wikipedia.orggithub.io

In studies of diphenylpyridine isomers, MP2 calculations have been used alongside DFT to provide a more comprehensive understanding of their structure and energetics. up.pt For instance, geometry optimizations have been performed at the MP2 level with basis sets like cc-pVDZ. up.pt Comparing the results from both DFT and MP2 methods allows for an assessment of the computational models. nih.gov It has been noted that for diphenylpyridines, these computational methods can sometimes underestimate the energetic stability in the gas phase when compared to experimental results. nih.govresearchgate.net

Molecular Dynamics Simulations (if applicable to specific derivatives)

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. academie-sciences.fr While extensive MD simulation studies specifically on the parent this compound are not prominently documented in the reviewed literature, this technique is highly applicable to its derivatives, especially in the context of their interactions with biological systems or materials. rsc.orgmdpi.com

For example, MD simulations are used to explore the stability of a ligand-protein complex, calculating parameters like root mean square deviation (RMSD) and root mean square fluctuation (RMSF) to understand how the ligand binds and affects the protein's structure. academie-sciences.fr Such studies have been performed on derivatives of related heterocyclic structures like pyrimidines and quinolines to assess their potential as G-quadruplex ligands or kinase inhibitors. mdpi.comrjeid.com These simulations provide valuable insights into binding modes, interaction energies, and the role of specific functional groups, which would be a relevant future direction for studying biologically active derivatives of this compound. rsc.org

Computational Studies on Coordination Mode Preferences

Computational chemistry has been employed to understand and predict how this compound interacts and coordinates with other chemical entities, particularly in complex supramolecular systems. These studies are crucial for designing and synthesizing functional molecular architectures.

A significant area of study has been in the field of active metal template synthesis for rotaxanes. In the formation of these mechanically interlocked molecules, this compound has been used as an axial ligand. Computational and experimental studies have shown a distinct preference for its coordination mode. For instance, when interacting with a cobalt(II) porphyrinate macrocycle, the this compound ligand preferentially coordinates to the exo-face of the complex. rsc.orgacs.org Its significant steric bulk prevents it from coordinating to the more sterically hindered endo-face inside the macrocycle's cavity. rsc.org This selective coordination is critical as it directs subsequent reactions to occur within the macrocycle, enabling the synthesis of the desired rotaxane structure. rsc.orgacs.org

The role of this compound as a coordinating entity has also been explored in molecular electronics. In these applications, it serves as a "stopper" at the ends of a molecular wire, such as a hexayne, to mechanically trap a macrocycle in a rotaxane assembly. rsc.orgrsc.org Crucially, these stopper units also function as the chemisorption contacts that bind the molecule to gold electrodes for single-molecule conductance measurements. rsc.org This coordination to the electrode surface is fundamental for the construction and testing of such molecular electronic devices. rsc.org

Theoretical Support for Experimental Findings

Theoretical calculations have proven invaluable in corroborating and explaining experimental data obtained for this compound and its derivatives. A comprehensive study on the three isomers of diphenylpyridine (2,5-, 2,6-, and 3,5-) utilized computational methods to support experimental energetic and structural findings. up.ptacs.orgresearchgate.net

Researchers performed ab initio calculations at different levels of theory, including Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), to determine the gas-phase energetics of the isomers. up.ptresearchgate.net These theoretical values were then compared with experimental data derived from static-bomb combustion calorimetry and Calvet microcalorimetry, which measured the standard molar enthalpies of formation and sublimation, respectively. acs.org The study noted that the computational methods tended to underestimate the energetic stability of the molecules in the gaseous phase when compared to the experimental results. acs.orgresearchgate.net The combination of experimental measurements and theoretical calculations provided a thorough understanding of the relative energetic stabilities of the isomers, linking them to structural differences observed in X-ray diffraction analysis. up.ptacs.org

| Compound | Experimental ΔfHm°(g) (kJ·mol-1) | Computational Method | Calculated ΔfHm°(g) (kJ·mol-1) |

|---|---|---|---|

| This compound | 338.3 ± 4.5 | DFT (B3LYP) | Value not specified in source |

| MP2 | Value not specified in source | ||

| 2,6-Diphenylpyridine (B1197909) | 335.3 ± 4.4 | DFT (B3LYP) | Value not specified in source |

| MP2 | Value not specified in source | ||

| 2,5-Diphenylpyridine | 331.6 ± 4.1 | DFT (B3LYP) | Value not specified in source |

| MP2 | Value not specified in source |

Note: While the source indicates a comparison was made, specific calculated values for direct comparison in this format were not provided in the abstract.

In the realm of molecular electronics, computational data supported the experimental observation that threading a stoppered hexayne wire (with this compound stoppers) through a macrocycle had only a minimal effect on the wire's electrical conductance. rsc.org The theoretical analysis confirmed that the phenanthroline-based macrocycle had little influence on the energy levels or orbital densities of the frontier molecular orbitals responsible for charge transport along the molecular wire. rsc.org

Furthermore, theoretical studies have been cited as providing robust support for experimental findings in the structural and functional analyses of more complex macrocyclic systems that incorporate the this compound unit. researchgate.net

Coordination Chemistry of 3,5 Diphenylpyridine

3,5-Diphenylpyridine as a Ligand in Metal Complexes

This compound typically functions as a monodentate ligand, coordinating to metal centers through the lone pair of electrons on its nitrogen atom. The presence of the two phenyl groups at the 3- and 5-positions sterically shields the nitrogen atom to some extent and influences the electronic properties of the pyridine (B92270) ring, which in turn affects the stability and properties of the resulting coordination complexes.

This compound has been shown to form coordination complexes with various transition metals. The formation of these complexes typically involves the reaction of a metal salt or a precursor complex with the this compound ligand in a suitable solvent.

For instance, palladium(II) acetate (B1210297) readily reacts with this compound (3,5-diPhPy) in toluene (B28343) to quantitatively afford the square-planar complex Pd(OAc)₂(3,5-diPhPy)₂. researchgate.net This complex is part of a series of palladium acetate complexes with various pyridine-based ligands developed to study catalytic activity in the aerobic oxidation of alcohols. researchgate.netwhiterose.ac.uk

Another notable example is its use as an axial ligand in cobalt(II) porphyrin-based systems. researchgate.netacs.org In these supramolecular assemblies, this compound coordinates to the cobalt ion, occupying a position perpendicular to the plane of the porphyrin ring. nih.govresearchgate.net This coordination is crucial for modulating the catalytic activity of the metal center in reactions such as the synthesis of nih.govrotaxanes, where it has been shown to direct the assembly process and achieve high yields. researchgate.netnih.govresearchgate.net

As a monodentate ligand, this compound binds to a metal center through a single donor atom (nitrogen). Therefore, it does not form a chelate ring on its own and does not exhibit the "chelate effect," which is the enhanced stability observed in complexes with polydentate ligands that bind to a metal ion through multiple donor atoms to form a ring structure.

However, the properties of the this compound ligand, particularly its steric bulk and electronic nature, do have a significant impact on the stability and reactivity of the metal complexes it forms. In studies comparing palladium catalysts for the air oxidation of alcohols, the complex Pd(OAc)₂(3,5-diPhPy)₂ was found to be less effective at suppressing the formation of palladium black (elemental palladium precipitate) compared to palladium complexes with more sterically hindered pyridine ligands. whiterose.ac.uk This suggests that while this compound coordinates to the palladium center, it provides insufficient steric protection to prevent the aggregation of palladium atoms, which leads to catalyst decomposition under demanding conditions. whiterose.ac.uk

In the context of cobalt-porphyrin catalyzed rotaxane synthesis, the coordination of this compound as an axial ligand is key to the reaction's success. nih.govresearchgate.net Its presence influences the electronic environment of the cobalt center, promoting a radical carbene transfer reaction that proceeds with high efficiency (95% yield). researchgate.netacs.org In this role, the ligand's properties are critical for controlling the reactivity and selectivity of the catalytic system. nih.gov

| Metal Complex System | Role of this compound | Observed Effect on Stability/Properties | Reference |

|---|---|---|---|

| Palladium(II) Acetate | Monodentate Ligand | Forms Pd(OAc)₂(3,5-diPhPy)₂ complex; offers less stability against aggregation to Pd black compared to bulkier ligands. | researchgate.netwhiterose.ac.uk |

| Cobalt(II) Porphyrin | Axial Ligand | Directs the assembly of nih.govrotaxanes, leading to a high reaction yield (95%) by modulating the catalytic activity of the Co(II) center. | researchgate.netacs.orgnih.govresearchgate.net |

This compound is a monodentate ligand. The concept of it serving as a tridentate ligand is a characteristic of its isomer, 2,6-diphenylpyridine (B1197909). In the 2,6-isomer, the phenyl groups are positioned ortho to the nitrogen. This proximity allows for the deprotonation (metalation) of one carbon on each phenyl ring, in addition to coordination via the central nitrogen atom. This results in a pincer-type, dianionic ligand that binds to a metal center through a [C⁻, N, C⁻] donor set, a behavior well-documented for platinum(II) and gold(III) complexes. acs.orgrsc.org This tridentate coordination mode is not possible for the this compound isomer due to the meta-positioning of the phenyl groups, which places the ortho-carbons of the phenyl rings too far from the metal center for cyclometalation to occur in a pincer fashion.

Specific Metal Complexes and Their Characteristics

While this compound is mentioned as a potential ligand in broad patent literature for various metals, detailed structural and spectroscopic studies on its discrete platinum(II) and gold(III) complexes are not widely available in peer-reviewed journals. The research focus has been predominantly on its 2,6-diphenylpyridine isomer due to the latter's ability to form highly stable, luminescent pincer complexes.

There is a notable lack of specific, well-characterized examples of platinum(II) complexes where this compound is the primary ligand of study. Research on platinum(II) complexes with diphenylpyridine ligands has almost exclusively concentrated on the 2,6-isomer, which forms cyclometalated [Pt(C^N^C)L] type complexes with rich photophysical properties often governed by π-π stacking interactions. hku.hkrsc.org A search of the chemical literature does not yield specific data on the synthesis, crystal structure, or detailed π-π interactions of a simple this compound complex with platinum(II).

Similar to platinum(II), there is a scarcity of information on discrete, characterized gold(III) coordination complexes with this compound. The known applications of this compound in the context of gold involve its use as a "stopper" in rotaxane-based molecular wires, where it serves as a terminal group that can bind to gold electrodes for molecular conductance measurements. unirioja.es While this implies an interaction with gold, it does not provide the structural and spectroscopic data typical for a coordination complex in solution or the solid state.

In contrast, the organogold(III) chemistry of the 2,6-diphenylpyridine isomer is well-developed, with numerous reports on the synthesis, structural, and spectroscopic properties of its cyclometalated [Au(C^N^C)L] complexes. acs.orgrsc.org These studies detail how the tridentate pincer ligand framework leads to stable, often luminescent, gold(III) compounds. acs.org Unfortunately, analogous studies for the this compound isomer have not been reported.

Iridium(III) Complexes: Luminescent Properties and Electronic Tuning

Iridium(III) complexes are of significant interest due to their applications in photoredox catalysis, organic light-emitting diodes (OLEDs), and bioimaging, all of which benefit from their luminescent properties. rsc.org The coordination of ligands like this compound and its derivatives to an iridium(III) center allows for the systematic tuning of the complex's electronic and photophysical characteristics. rsc.orgcmu.edu The emission properties of these complexes, which often arise from a mixture of metal-to-ligand charge transfer (MLCT) and ligand-centered (LC) transitions, can be precisely controlled through synthetic modifications of the ligands. rsc.orgcmu.edu

Investigations into iridium(III) complexes with terdentate cyclometalating ligands, such as derivatives of 2,6-diphenylpyridine, have demonstrated that low-energy emission is readily achievable. cmu.eduresearchgate.net The introduction of electron-withdrawing groups (e.g., -F, -CF3) or electron-donating groups (e.g., -OCH3) onto the ligand framework provides a powerful method for tuning the excited-state properties. cmu.edu These substituents influence the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), thereby controlling the emission color and efficiency of the resulting phosphorescent materials. cmu.eduresearchgate.net

For instance, heteroleptic Ir(III) complexes incorporating both a functionalized terpyridine and a diphenylpyridine derivative have been synthesized. mdpi.com In these systems, the HOMO is primarily centered on the Ir-C^N^C fragment (from diphenylpyridine), while the LUMO is located on the terpyridine ligand. mdpi.com Altering the metal loading in polymeric versions of these complexes has a direct impact on their energy levels, demonstrating a clear method for electronic tuning. mdpi.com Specifically, an increase in metal loading tends to destabilize the orbitals, leading to changes in the HOMO-LUMO gap. mdpi.com The emission properties, including wavelength, quantum yield, and lifetime, are highly dependent on the specific ligand environment and solvent polarity, with observed emissions often attributed to 3MLCT or 3LLCT (ligand-to-ligand charge transfer) states. acs.orgmdpi.com

| Complex Type | Emission Wavelength (λem) | Quantum Yield (Φ) | Excited-State Lifetime (τ) | Primary Excited State Character | Reference |

|---|---|---|---|---|---|

| [Ir(N^N^N)(C^N^C)] type | 500-600 nm | 0.037 - 0.19 | 1-10 µs | 3MLCT | acs.org |

| Bis-tridentate Ir(III) | Varies with solvent | - | 105 - 341 ns | 3MLCT/3LLCT | mdpi.com |

| [Ir(terpy)₂]³⁺ type | Blue-green region | ~0.01 | Microsecond scale | Ligand-Centred (³LC) | rsc.orgacs.org |

| Rtpy-Ir-HOpy heteroleptic | Orange-Red | - | - | - | mdpi.com |

Cobalt(II)/Porphyrinate Systems in Supramolecular Chemistry

In the realm of supramolecular chemistry, this compound serves as a critical axial ligand in cobalt(II)/porphyrinate systems, facilitating the construction of complex molecular architectures. nih.gov An exemplary application is the use of a Co(II)/porphyrinate-based macrocycle, which acts as an endotopic ligand to direct the assembly of ontosight.airotaxanes. nih.gov

In this system, the coordination of this compound as an axial ligand to the cobalt center is crucial for the catalytic activity. nih.govresearchgate.net The complex promotes radical-carbene-transfer reactions between diazo and styrene (B11656) "half-threads," guiding them through the macrocycle's cavity to form a mechanical bond. nih.gov This "active-metal-template" strategy resulted in an excellent 95% yield for the ontosight.airotaxane synthesis. nih.govresearchgate.net The study highlights that the cobalt(II)/porphyrinate subunit remains catalytically active even after the mechanical bond is formed, capable of promoting further reactions. nih.gov This demonstrates the utility of this compound in facilitating complex, multi-step syntheses within a supramolecular framework.

| Component | Role in Assembly | Reference |

|---|---|---|

| Co(II)/Porphyrinate Macrocycle | Endotopic ligand; template for rotaxane formation | nih.gov |

| This compound | Axial ligand; promotes catalytic activity | nih.govresearchgate.net |

| Diazo and Styrene Half-Threads | Building blocks for the interlocked structure | nih.gov |

| ontosight.aiRotaxane | Final mechanically interlocked product | nih.gov |

Applications of Coordination Complexes in Catalysis and Materials Science

Coordination complexes featuring this compound and its derivatives are valuable in both catalysis and materials science. rsc.orgnumberanalytics.com The ability to synthetically tailor the ligand structure allows for the development of catalysts with specific activities and materials with desired physical properties. cmu.edunumberanalytics.com

Development of Catalysts

Complexes of this compound with transition metals like palladium and cobalt have been developed for various catalytic applications. nih.govresearchmap.jp Palladium complexes incorporating pyridine ligands, including this compound, have been utilized as catalysts for the aerobic oxidation of alcohols. researchmap.jp These ligands react with palladium acetate to form catalytically active species. researchmap.jp Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are a cornerstone of modern organic synthesis, and pyridine-based ligands are often employed to stabilize the palladium catalyst and facilitate the reaction. rsc.orgrsc.orglookchem.com

The Co(II)/porphyrinate system, with this compound as an axial ligand, functions as a highly effective catalyst for olefin cyclopropanation, which is a key step in the template-directed synthesis of rotaxanes. nih.govresearchgate.net This showcases a sophisticated use of a coordination complex where the ligand not only influences the metal's electronic state but also plays a role in the supramolecular pre-organization of reactants. nih.gov

| Metal Center | Ligand System | Catalytic Reaction | Role of Diphenylpyridine | Reference |

|---|---|---|---|---|

| Palladium | Pd(OAc)₂(3,5-diPhPy)₂ | Aerobic oxidation of alcohols | Stabilizing ligand for the Pd center | researchmap.jp |

| Cobalt | Co(II) Porphyrin + 3,5-diPhPy | Olefin cyclopropanation | Axial ligand to promote catalysis | nih.govresearchgate.net |

| Palladium | Pd Nanoparticles | Suzuki cross-coupling | Product of catalytic synthesis (demonstrates principle) | rsc.org |

Functional Materials Development

The conjugated π-system of polyphenylpyridines makes them promising building blocks for functional electronic and photonic materials. up.pt Coordination complexes of this compound, particularly with iridium(III), are central to the development of advanced materials. cmu.edumdpi.com These complexes are highly phosphorescent and are used as emitters in OLEDs. cmu.edu By synthetically tuning the ligands, the emission color can be varied across the visible spectrum. cmu.edu

A significant advancement is the incorporation of these metal complexes into polymers. mdpi.com For example, main-chain polymer phosphors have been created by copolymerizing monomers containing a bis-tridentate iridium complex with a diphenylpyridine ligand. mdpi.com These polymeric metallocomplexes are designed for specific applications, such as orange-red light emission in lighting or display technologies. mdpi.com In addition to light emission, some bis-tridentate Ir(III) complexes have been identified as potential optical power limiting (OPL) materials, which have applications in protecting sensors and eyes from high-intensity laser light. mdpi.com

| Material Type | Key Components | Role of Diphenylpyridine Moiety | Target Application | Reference |

|---|---|---|---|---|

| Phosphorescent Emitter | [Ir(N^C^N)(C^N^C)] | Cyclometalating ligand to tune emission | Organic Light-Emitting Diodes (OLEDs) | cmu.eduresearchgate.net |

| Polymer Metallocomplex | Polymer with main-chain Rtpy-Ir-HOpy units | Part of the emissive Ir(C^N^C) core | Orange-Red Light Emission | mdpi.com |

| Optical Power Limiting Material | Bis-tridentate Ir(III) complexes | Part of the N^C^N ligand system | Nonlinear Optics | mdpi.com |

| Electronic Material Building Block | Polyphenylpyridines | Core conjugated structure | General Electronic Materials | up.pt |

Applications and Research Frontiers

Medicinal Chemistry and Biological Activity

The exploration of 3,5-diphenylpyridine derivatives has revealed significant potential in addressing various biological targets and disease pathways. Its core structure allows for strategic modifications, leading to compounds with tailored pharmacological profiles.

As a Scaffold for Biologically Active Molecules

The this compound framework has been instrumental in the design and synthesis of molecules with diverse biological activities. Researchers have synthesized a range of this compound derivatives, often incorporating cationic or neutral side chains, to investigate their interactions with biological systems nih.govreactionbiology.comresearchgate.netresearchgate.netinist.fr. These studies have demonstrated that the this compound scaffold can be modified to yield compounds with significant antiproliferative effects, suggesting its utility as a starting point for developing potential anticancer agents nih.govresearchgate.netresearchgate.net. For instance, compounds 18 and 22, derived from this scaffold, have shown notable antiproliferative activity nih.govresearchgate.netresearchgate.net. Furthermore, the scaffold has been employed in the development of kinase inhibitors, such as those targeting ALK2, where modifications to the core structure have led to compounds with enhanced potency and selectivity reactionbiology.comaacrjournals.orgresearchgate.netox.ac.ukfigshare.com. The adaptability of the this compound structure makes it a valuable platform for exploring new chemical space in drug discovery figshare.comacs.orgnih.govnih.gov.

ALK2 Kinase Inhibitors

A significant area of research involving this compound derivatives focuses on their role as inhibitors of Activin Receptor-Like Kinase 2 (ALK2). Dysregulation of ALK2 is implicated in diseases such as Diffuse Intrinsic Pontine Glioma (DIPG) and Fibrodysplasia Ossificans Progressiva (FOP), making it a key therapeutic target reactionbiology.comaacrjournals.orgresearchgate.netox.ac.uknih.govresearchgate.net.

The this compound scaffold, exemplified by the lead compound M4K2009, has been central to the development of potent and selective ALK2 inhibitors reactionbiology.comaacrjournals.orgresearchgate.netox.ac.ukfigshare.comnih.govresearchgate.net. Research efforts have focused on modifying the C-3, C-4, and C-5 positions of the pyridine (B92270) ring to optimize inhibitor properties reactionbiology.comaacrjournals.orgresearchgate.netox.ac.ukfigshare.comresearchgate.net. This has led to the synthesis of novel series of compounds, including ether-linked and amine-linked constrained inhibitors, such as M4K2308, M4K2281, M4K2304, and M4K2306 aacrjournals.orgresearchgate.netox.ac.ukfigshare.compatsnap.com. These derivatives have been synthesized and evaluated for their efficacy against ALK2 aacrjournals.orgresearchgate.netox.ac.ukfigshare.comnih.gov.

Compounds derived from the this compound scaffold have demonstrated significant potency and selectivity for ALK2. For instance, several derivatives, including M4K2308, M4K2281, M4K2304, and M4K2306, exhibit ALK2 IC50 values below 10 nM and nanoBRET ALK2 IC50 values below 20 nM aacrjournals.orgresearchgate.netox.ac.ukfigshare.com. These compounds also display high selectivity, often exceeding 100-fold over ALK5 aacrjournals.orgresearchgate.netox.ac.ukfigshare.com. Notably, M4K2304 and M4K2306 have shown exceptional selectivity for ALK2 over ALK5, surpassing reference compounds ox.ac.ukfigshare.com. Compound M4K2234, also developed from this scaffold, demonstrates selectivity for ALK1 and ALK2 acs.org.

Table 1: Potency and Selectivity of this compound-Based ALK2 Inhibitors

| Compound Name | ALK2 IC50 (nM) | Selectivity (vs ALK5) | Blood-Brain Barrier (BBB) Penetration | Reference(s) |

| M4K2009 | < 10 | Not specified | Studied reactionbiology.comresearchgate.net | aacrjournals.orgresearchgate.netox.ac.ukfigshare.comnih.govresearchgate.net |

| M4K2308 | < 10 | > 100-fold | > 3 (Cbrain,4h/Cplasma,4h) | aacrjournals.orgresearchgate.netfigshare.com |

| M4K2281 | < 10 | > 100-fold | > 3 (Cbrain,4h/Cplasma,4h) | aacrjournals.orgresearchgate.netfigshare.com |

| M4K2304 | < 10 | > 100-fold | > 3 (Cbrain,4h/Cplasma,4h) | aacrjournals.orgresearchgate.netox.ac.ukfigshare.com |

| M4K2306 | < 10 | > 100-fold | > 3 (Cbrain,4h/Cplasma,4h) | aacrjournals.orgresearchgate.netox.ac.ukfigshare.com |

| M4K2234 | Not specified | Selective for ALK1/2 | Not specified | acs.org |

Note: Specific IC50 values for M4K2009 are not explicitly detailed in the provided snippets but it is described as a potent inhibitor. nanoBRET ALK2 IC50 values are also < 20 nM for some compounds aacrjournals.orgresearchgate.net.

A critical aspect of developing ALK2 inhibitors for central nervous system (CNS) disorders like DIPG is their ability to penetrate the blood-brain barrier (BBB) reactionbiology.comaacrjournals.orgresearchgate.netox.ac.ukfigshare.comnih.govresearchgate.netsnmjournals.org. Derivatives based on the this compound scaffold have been designed and evaluated for their pharmacokinetic (PK) properties, including BBB penetration reactionbiology.comaacrjournals.orgresearchgate.netox.ac.ukfigshare.comnih.govresearchgate.netsnmjournals.org. Studies indicate that modifications to the scaffold can yield compounds with favorable exposure and BBB penetration, with some achieving a brain-to-plasma concentration ratio (Cbrain,4h/Cplasma,4h) greater than 3 aacrjournals.orgresearchgate.netfigshare.com. Research has also explored the impact of molecular weight and lipophilicity on BBB permeability and noted that certain structural modifications can lead to active drug efflux, potentially limiting brain uptake snmjournals.org. The use of PET radiotracers based on this scaffold has also been investigated to assess pontine tissue exposure and identify critical structural features influencing brain permeability snmjournals.org.

DNA Recognition and Cytotoxicity Studies

Beyond kinase inhibition, this compound derivatives have also been investigated for their interactions with DNA and their resulting cytotoxic effects nih.govresearchgate.netresearchgate.netinist.fr. Synthesis efforts have yielded a series of this compound derivatives designed to probe DNA recognition nih.govresearchgate.netresearchgate.net. These studies employed biophysical and biochemical methods to examine molecular interactions with DNA, leading to the characterization of an AT-binder (compound 20) nih.govresearchgate.netresearchgate.net.

While some derivatives exhibited cytotoxic activity, their antiproliferative effects did not always correlate directly with DNA binding nih.govresearchgate.netresearchgate.net. Nevertheless, specific compounds, such as 18 and 22, demonstrated significant antiproliferative activity, indicating a potential pathway for developing novel anticancer agents nih.govresearchgate.netresearchgate.net. Some compounds were found to have GI50 values in the micromolar range when tested against various cancer cell lines researchgate.net.

Precursor in Pharmaceutical and Agrochemical Synthesis

This compound derivatives serve as valuable precursors and scaffolds in the synthesis of pharmaceuticals and agrochemicals. The pyridine nucleus itself is a common structural component in many bioactive molecules researchgate.net. The ability to functionalize the this compound core allows for the creation of diverse chemical entities with potential therapeutic or agricultural applications. For instance, palladium-catalyzed Suzuki cross-coupling reactions involving polyhalogenated pyridine scaffolds, such as 2,4,6-tribromo-3,5-difluoropyridine, have been used to synthesize 4-bromo-3,5-difluoro-2,6-diphenylpyridine derivatives, expanding the synthetic utility of these systems researchgate.net. Furthermore, specific pyridine derivatives have been identified as key intermediates in the synthesis of various pharmaceutical products and agrochemicals lookchem.comacs.org. The structure-activity relationships of diphenylpyridines have also been explored in the context of herbicides, where specific substitution patterns on the phenyl rings and the pyridine core are crucial for activity, often targeting enzymes like phytoene (B131915) desaturase acs.org.

Drug Discovery and Scaffold Hopping Approaches

The this compound framework is a relevant scaffold in drug discovery, particularly in the context of scaffold hopping. Scaffold hopping is a strategy used to identify structurally novel compounds that maintain or improve upon the biological activity of a known lead compound by modifying its core structure nih.govniper.gov.inbhsai.org. This approach is crucial for discovering new chemical entities with improved pharmacological properties, patentability, and reduced toxicity. For example, research into ALK2 inhibitors has involved scaffold modifications of existing inhibitors, including those based on the this compound chemotype, to discover novel compounds with enhanced potency and selectivity researchgate.net. The versatility of the pyridine ring and its derivatives, including this compound, makes them attractive starting points for exploring new chemical space in drug discovery programs researchgate.net.

Materials Science and Optoelectronics

Beyond its biological applications, this compound and its derivatives have found utility in materials science, particularly in the field of optoelectronics.

Organic Light-Emitting Diodes (OLEDs)

The electronic and photophysical properties of pyridine derivatives make them suitable candidates for use in organic electronic devices, such as OLEDs.

Certain derivatives incorporating the diphenylpyridine structure have been investigated as host materials in OLEDs. Host materials play a critical role in facilitating efficient energy transfer to emissive dopants and in managing charge transport within the device. While specific examples of this compound itself as a direct host material are less commonly cited in the provided search results compared to related structures, the broader class of diphenylpyridines and their functionalized analogues are relevant. For instance, compounds with similar structural elements, such as those featuring pyridine and phenyl rings, are designed to possess properties like high triplet energy, good thermal stability, and bipolar charge transport capabilities, which are essential for efficient OLED performance nih.govresearchgate.netuniv-rennes.frresearchgate.net. These properties enable them to serve as host materials in various OLED architectures, including those utilizing thermally activated delayed fluorescence (TADF) emitters nih.govresearchgate.net.

Emitter Materials and Electroluminescence Performance

Derivatives of 2,6-diphenylpyridine (B1197909), which share structural similarities with the this compound core, have been investigated as emitter materials for organic light-emitting diodes (OLEDs). These compounds often serve as the luminescent core within donor-acceptor (D-A) architectures, contributing to efficient light emission. For instance, pyridine-carbonitrile-based materials incorporating carbazole (B46965) donors have demonstrated significant potential. These emitters, such as those based on the 2,6-diphenylpyridine-3,5-dicarbonitrile (PPC) core, have achieved high photoluminescence quantum yields (PLQY), with values reported between 76% and 100% in thin films researchgate.netacs.orgnih.gov.

In terms of electroluminescence performance, devices utilizing these pyridine-based emitters have shown promising external quantum efficiencies (EQE). For example, devices incorporating TPAmbPPC and TPAm2NPC achieved EQEmax values of approximately 39.1% and 39.0%, respectively, exhibiting greenish-yellow emission researchgate.net. Similarly, TPAmCPPC-based devices demonstrated an EQEmax of 26.2% with orange-red emission researchgate.net. Other pyridine-carbonitrile–carbazole-based materials have reported EQEmax values as high as 29.6% acs.orgnih.gov. Furthermore, specific red-emitting TADF devices based on related structures have achieved EQEs around 27.4% with emission peaks near 628 nm researchgate.net. Complexes derived from 2,6-diphenylpyridine have also been explored in OLEDs, with arylgold(III) complexes showing sky-blue emission and achieving EQEs of up to 5.3% in solution-processable devices and 11.3% in vacuum-deposited devices nih.gov. Platinum and palladium complexes incorporating pyridine ligands have also been studied for their luminescent properties, with photoluminescence quantum yields (ΦL) ranging from 0.04 to 0.24 at room temperature mdpi.comresearchgate.net.

Table 1: Performance Metrics of Selected Pyridine-Based Emitters in OLEDs

| Emitter/Derivative Name | Emission Color | Max. EQE (%) | PLQY (%) | Notes | Reference |

| TPAmbPPC / TAm2NPC (PPC core) | Greenish-yellow | ~39.1 | N/A | High EQEmax | researchgate.net |

| TPAmCPPC (PPC core) | Orange-red | ~26.2 | N/A | High EQEmax | researchgate.net |

| 246tCzPPC (Pyridine-carbonitrile–carbazole) | Sky blue | ~29.6 | High | Excellent TADF property, horizontal alignment | acs.orgnih.gov |

| Red TADF Emitters (Pyridine-carbonitrile based) | Red | ~27.4 | N/A | Emission peak ~628 nm | researchgate.net |

| Pyridine-3,5-dicarbonitrile (B74902) cored emitters | Orange-red | N/A | N/A | Short delayed fluorescence lifetimes (~1.5 μs) | researchgate.net |

| Arylgold(III) complexes of 2,6-diphenylpyridine | Sky-blue | 5.3 (soln.) | Up to 43 | Solution-processable OLEDs; 11.3% (vacuum-deposited) | nih.gov |

| Pd organometallic complexes (with acac ligand) | N/A | N/A | 0.47 | Luminescence data | mdpi.com |

| Pt/Pd complexes (general) | N/A | N/A | 0.04-0.24 | ΦL at 298 K; 0.80-0.90 at 77 K | researchgate.net |

Thermally Activated Delayed Fluorescence (TADF) Emitters

Thermally Activated Delayed Fluorescence (TADF) materials have emerged as a critical class of organic emitters for next-generation OLEDs, enabling 100% exciton (B1674681) utilization without the need for heavy metals frontiersin.org. Pyridine derivatives, particularly those incorporating electron-accepting pyridine-3,5-dicarbonitrile (PPC) cores, have been extensively studied as TADF emitters. These molecules are typically designed with donor-acceptor (D-A) structures, where the steric hindrance and twisted molecular configurations lead to a significant spatial separation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This structural feature results in a small singlet-triplet energy gap (ΔEST), which is crucial for efficient reverse intersystem crossing (RISC) and thus for harvesting triplet excitons researchgate.netacs.orgnih.gov.

Sensors and Chemosensors

The inherent photophysical properties of diphenylpyridine derivatives, such as fluorescence, coupled with their tunable electronic characteristics, make them attractive candidates for sensor applications. These molecules can act as fluorescent probes, responding to changes in their environment through alterations in their emission spectra or intensity.

Diphenylpyridine derivatives have been developed as fluorescent sensors for monitoring photopolymerization processes. These sensors operate using Fluorescence Probe Technology (FPT), where changes in the local environment during polymerization (e.g., viscosity, polarity, or the generation of reactive species) lead to detectable changes in the fluorescence signal mdpi.comresearchgate.netnih.govresearchgate.net. Novel fluorescent sensors based on 2,6-diphenylpyridine scaffolds, featuring electron-donating or electron-withdrawing substituents, have been synthesized and studied for this purpose mdpi.comnih.gov.

Research indicates that certain 2,6-diphenylpyridine derivatives exhibit enhanced sensitivity compared to commercially available probes doaj.org. For example, 2,6-bis(4-methylsulphanylphenyl)pyridine (PT-SCH3) has been identified as a particularly effective fluorescent sensor for monitoring free-radical polymerization. Its fluorescence spectrum shifts slightly during polymerization, allowing the progress to be tracked by measuring the fluorescence intensity ratio at different wavelengths nih.govresearchgate.net. These compounds can also act as co-initiators, accelerating cationic photopolymerization processes doaj.org.

Beyond monitoring polymerization, diphenylpyridine derivatives have demonstrated a dual role as sensors for the determination of superacid generation efficiencies during cationic photopolymerization mdpi.comnih.govresearchgate.netmdpi.com. Superacids, defined as acids with a proton chemical potential exceeding that of 100% sulfuric acid, are extremely strong proton donors chemicool.com. In cationic photopolymerization, photoinitiators decompose upon light exposure to generate these potent acids. Diphenylpyridine-based sensors can detect and quantify the efficiency of this superacid generation process. The pyridine nitrogen atom's lone pair electrons are sensitive to acidic protons, enabling a fluorescence response that can be correlated with the concentration or activity of the generated superacids beilstein-journals.org.

The ability of diphenylpyridine derivatives to engage in molecular recognition and complexation, particularly with anions, is another area of active research. Certain N-crowned 4-p-(aminophenyl)-2,6-diphenylpyridines have been synthesized and studied as potential hosts for signaling cationic and anionic guests capes.gov.br. These ditopic probes possess multiple coordination sites, allowing for selective binding. Studies have shown that these systems can exhibit differential anion sensing, with specific recognition patterns observed for anions such as acetate (B1210297), fluoride (B91410) (F⁻), and cyanide (CN⁻) capes.gov.br. Furthermore, the this compound moiety has been noted for its affinity for complexation with fluoride anions, indicating its potential in molecular recognition applications researchgate.net.

Supramolecular Chemistry and Assemblies

The this compound unit plays a role in the construction of sophisticated supramolecular architectures. Its rigid structure and potential for π-π stacking and other non-covalent interactions make it suitable for building ordered assemblies.

One notable application involves the use of this compound as stoppers in the synthesis of rotaxanes lancs.ac.ukresearchgate.netrsc.org. In these molecular machines, the this compound units cap a molecular wire (e.g., a hexayne), preventing the dissociation of a macrocyclic component threaded onto the wire. These rotaxane assemblies have been investigated for their single-molecule electrical conductance properties researchgate.net.

Additionally, derivatives of this compound have been shown to self-assemble into solid-state supramolecular nanotubes researchgate.net. The pyridine nitrogen atom can also act as an axial ligand in metal-containing supramolecular assemblies researchgate.net. Research into molecular recognition using macrocyclic systems, such as those involving phenyl-pyridyl-triazolopyridine and cyclodextrins, also highlights the broader context of pyridine-containing structures in supramolecular chemistry for sensing applications nih.govajbls.com.

List of Compounds Mentioned:

this compound

2,6-Diphenylpyridine

2,6-Diphenylpyridine-3,5-dicarbonitrile (PPC)

TPAmbPPC

TPAm2NPC

TPAmCPPC

2,6-di(pyrimidin-5-yl) pyridine (DPmP)

(4-bromobenzoyl)pyridine (BPy)

BPy-pTC

BPy-p3C

2,6-bis(4-methylsulphanylphenyl)pyridine (PT-SCH3)

2,6-bis(4-cyanophenyl)pyridine (PT-CN)

2,6-diphenylpyridine-3,5-dicarbonitrile

2,4,6-tris[3-(diphenylphosphinyl)phenyl]-1,3,5-triazine (B8084955) (POT2T)

3,5-dicyano-2,4,6-tristyrylpyridine

bis(4-methyl-2,5-diphenyl-pyridine)iridium(III) acetylacetonate (B107027) ((mdppy)2Iracac)

N-crowned 4-p-(aminophenyl)-2,6-diphenylpyridines (DA 1-6)

3-phenyl-7-(pyrid-2-yl)- researchgate.netmdpi.comresearchgate.nettriazolo[1,5-a]pyridine (PhPTP)

this compound stoppers

Hexayne

Rotaxane

Pillararene/Paraquat

2-amino-6-bromopyridine (B113427)

1,3-diethynylbenzene (B158350)

Isophthaloyl dichloride

Triflic acid

Fluorosulfuric acid

Magic acid

Chlorosulfuric acid

Oleum

Fluoroantimonic acid

Carborane acid

Non-linear Optical (NLO) Materials

Organic molecules with extended π-conjugation and specific electronic properties are of significant interest for non-linear optical (NLO) applications. Pyridine derivatives, in general, have been investigated for their NLO characteristics, with research focusing on tuning molecular structures to achieve desired optical responses spiedigitallibrary.orgresearchgate.netmdpi.comresearchgate.net. The electronic structure of this compound, featuring a conjugated system with electron-donating phenyl groups and an electron-withdrawing pyridine ring, suggests its potential relevance in this field. Studies on related pyridine derivatives have involved computational methods to determine parameters such as hyperpolarizability (<γ>), nonlinear susceptibility (χ³), and nonlinear refractive index (n₂), which are crucial for NLO material performance researchgate.netrsc.orgfrontiersin.org. These properties are often influenced by intramolecular charge transfer (ICT) between donor and acceptor moieties linked by a π-conjugated bridge mdpi.comfrontiersin.org. While specific NLO coefficients for this compound are not detailed in the provided information, its structural motifs align with those explored for NLO applications, where molecular engineering aims to enhance optical responses for devices like optical switches and frequency converters researchgate.net.

Table 6.2.4.1: Investigated NLO Properties in Related Pyridine Derivatives

| NLO Property Studied | Relevant Compound Class/Context | Key Parameters Measured/Calculated | Potential Application Area |

| Third-Order NLO Properties | Substituted Pyridine Crystals, Push-Pull Systems | Hyperpolarizability (<γ>), Nonlinear Susceptibility (χ³), Nonlinear Refractive Index (n₂) | Optical switching, Frequency conversion, Photonics |

| Molecular Geometry & Electronic Structure | Pyridine Derivatives | HOMO-LUMO gap, Dipole Moment, Planarity | NLO Material Design |

| Charge Transfer (ICT) | Donor-π-Acceptor (D-π-A) Systems | Donor/Acceptor Groups, π-conjugated bridge | NLO Material Design |

Environmental and Analytical Chemistry

In the context of water treatment, this compound has been identified as a disinfection byproduct (DBP). Research indicates that it can form during the chlorination of phenylalanine, an amino acid commonly found in natural waters. This formation occurs through a Chichibabin-type cyclotrimerization reaction, involving the condensation of carbonyl compounds with amine functionalities present in phenylalanine doi.orgresearchgate.net. The presence of this compound as a DBP is of concern due to its potential adverse health effects, including damage to the liver, kidney, and nervous system doi.orgresearchgate.net. The formation of such nitrogenous DBPs from amino acids during water disinfection processes highlights the complex chemistry involved in ensuring safe drinking water doi.orgresearchgate.netepa.govcropaia.com.

Conclusion and Future Directions in 3,5 Diphenylpyridine Research

Summary of Key Research Findings

Research into 3,5-diphenylpyridine, a pyridine (B92270) derivative with phenyl groups at the 3 and 5 positions, has illuminated its versatile nature and potential across several scientific domains. ontosight.ai The core structure of this compound has been a focal point for the development of novel synthetic methodologies. Efficient, one-pot synthesis procedures have been established, utilizing various starting materials like aromatic terminal alkynes and benzamides, often under transition-metal-free conditions, which enhances the accessibility and environmental friendliness of its production. mdpi.com